1-Methyl-4-phenyl-2,3-dihydropyridinium is a chemical compound that plays a significant role in neuropharmacology, particularly in studies related to neurotoxicity and Parkinson's disease. It is a metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly known as MPTP, which is known for its neurotoxic effects. The compound's structure and properties have made it a subject of extensive research aimed at understanding its mechanism of action and potential implications in neurodegenerative diseases.
1-Methyl-4-phenyl-2,3-dihydropyridinium is primarily derived from the metabolism of MPTP. Upon entering the body, MPTP is converted into its active forms through various biochemical processes, with 1-methyl-4-phenyl-2,3-dihydropyridinium being one of the key intermediates that contribute to its neurotoxicity .
This compound is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom in its structure. It falls under the category of neurotoxic agents and is specifically studied for its role in inducing parkinsonian symptoms in animal models and humans alike.
The synthesis of 1-methyl-4-phenyl-2,3-dihydropyridinium typically involves the oxidation of MPTP. The metabolic pathway includes the initial conversion of MPTP into 1-methyl-4-phenylpyridinium through the action of monoamine oxidase enzymes, particularly monoamine oxidase B. This process is critical as it leads to the formation of the toxic metabolite responsible for dopaminergic neuron damage .
The synthesis can be monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and yield. The reaction conditions often require specific pH levels and temperature controls to optimize enzyme activity and product formation.
The molecular formula for 1-methyl-4-phenyl-2,3-dihydropyridinium is C12H14N. Its structure features a dihydropyridine ring with a methyl group and a phenyl group attached, contributing to its lipophilicity and ability to cross biological membranes.
The compound exhibits specific spectral properties that can be analyzed using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for structural elucidation. The molecular weight is approximately 186.25 g/mol.
1-Methyl-4-phenyl-2,3-dihydropyridinium undergoes various chemical reactions, particularly redox reactions involving coenzyme Q. It has been shown to reduce ubiquinone (coenzyme Q) to ubiquinol in biological systems, which may play a role in its neurotoxic effects .
These reactions can be quantified using spectrophotometric methods to measure changes in absorbance corresponding to the reduction of ubiquinone over time. The kinetics of these reactions are influenced by concentration and environmental factors such as pH and temperature.
The mechanism by which 1-methyl-4-phenyl-2,3-dihydropyridinium exerts its neurotoxic effects involves mitochondrial dysfunction. Upon accumulation in neurons, it disrupts mitochondrial electron transport chain function leading to decreased ATP production and increased oxidative stress .
Studies have demonstrated that this compound can induce apoptosis in dopaminergic neurons through pathways involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption.
1-Methyl-4-phenyl-2,3-dihydropyridinium is typically a crystalline solid at room temperature with moderate solubility in water due to its ionic nature. Its melting point and boiling point data are essential for handling and storage considerations.
The compound exhibits stability under neutral pH conditions but may undergo hydrolysis or degradation under extreme acidic or basic conditions. Its reactivity with biological molecules highlights its potential as a neurotoxin.
Research involving 1-methyl-4-phenyl-2,3-dihydropyridinium primarily focuses on understanding Parkinson's disease mechanisms. It serves as a model compound for studying dopaminergic neuron toxicity and has implications in drug development aimed at mitigating neurodegenerative diseases. Additionally, it is used in pharmacological studies assessing mitochondrial function and oxidative stress responses .
1-Methyl-4-phenyl-2,3-dihydropyridinium (abbreviated MPDP⁺) is a monovalent cationic species with the molecular formula C₁₂H₁₄N⁺ and a monoisotopic mass of 172.1121 Da [1] [2]. Its core structure comprises a partially saturated pyridinium ring (positions 2,3 are aliphatic) methylated at nitrogen (N1) and linked to a phenyl group at C4. This conjugation between the phenyl ring and the dihydropyridinium system creates a planar, electron-deficient scaffold with significant resonance stabilization [4].
Table 1: Fundamental Physicochemical Properties of MPDP⁺
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₄N⁺ |
Systematic Name | 1-Methyl-4-phenyl-1,2,3-dihydropyridin-1-ium |
SMILES | C[N+]1=CC=C(CC1)C2=CC=CC=C2 |
InChIKey | XQWOWMFNCZGEIT-UHFFFAOYSA-N |
Charge | +1 |
Predicted Collision Cross Section (CCS) | 135.1 Ų (for [M]⁺) [2] |
MPDP⁺ exists primarily as salts (e.g., perchlorate) for isolation due to its inherent instability in solution. Its lipophilicity facilitates crossing biological membranes [3] [4].
MPDP⁺ exhibits distinct spectroscopic signatures enabling its identification and characterization:
Table 2: Key Spectroscopic Signatures of MPDP⁺
Technique | Key Features |
---|---|
UV-Vis | λₘₐₓ ≈ 345 nm (major, in aqueous/organic solvents) |
¹H NMR | N-CH₃ singlet ~3.7 ppm; H2/H3 multiplets 3.5-3.8 ppm; H5/H6 doublets 6.3-6.5 ppm |
MS | [M]⁺• at m/z 172; Major adduct: [M]⁺ |
IR (Predicted) | Aromatic C-H stretch ~3000-3100 cm⁻¹; Aliphatic C-H ~2900-3000 cm⁻¹; C=N⁺ ~1630-1680 cm⁻¹ |
Synthesis Pathways:The primary route to MPDP⁺ is the bioactivation of MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This reaction is catalyzed by Monoamine Oxidase B (MAO-B) predominantly within astrocytes in the brain [3] [4] [7]. MAO-B facilitates the two-electron oxidation of MPTP, removing a hydride equivalent, resulting in the direct formation of the dihydropyridinium species MPDP⁺.
MPTP (C₁₂H₁₅N) + MAO-B(oxidized) → MPDP⁺ (C₁₂H₁₄N⁺) + MAO-B(reduced) + H⁺
Figure 1: Biosynthetic Pathway of MPDP⁺ via MAO-B Catalyzed Oxidation of MPTP
Chemical synthesis typically involves the oxidation of MPTP using chemical oxidants or electrochemical methods, or the partial reduction of MPP⁺ (1-Methyl-4-phenylpyridinium) under controlled conditions [4].
Stability and Reactivity:MPDP⁺ is highly unstable in aqueous solutions and biological matrices, presenting significant analytical challenges. Its primary degradation pathways are:
2 MPDP⁺ → MPP⁺ + MPTP
This reaction is pH-dependent and occurs rapidly under physiological conditions.
MPDP⁺ + Oxidant (e.g., CoQ) → MPP⁺ + Reduced Oxidant (e.g., CoQH₂)
Table 3: Stability and Major Degradation Pathways of MPDP⁺
Pathway | Reaction | Key Features |
---|---|---|
Disproportionation | 2 MPDP⁺ → MPTP + MPP⁺ | Non-enzymatic, pH-dependent, rapid kinetics in solution |
Oxidation | MPDP⁺ → MPP⁺ (e.g., via CoQ, O₂) | Facilitated by biological oxidants; Key step in MPTP neurotoxicity cascade |
Nucleophilic Addition | MPDP⁺ + CN⁻ → 2-CN-MPTP (after rearrangement) | Trapping reaction used for characterization; Confirms electrophilicity |
The extreme instability of MPDP⁺ means it is rarely isolated as a pure, stable salt for prolonged periods. Its characterization relies heavily on in situ generation and analysis using techniques like HPLC with UV/Vis or mass spectrometric detection, often coupled with trapping experiments [3] [4]. Its reactivity is central to its role as a crucial intermediate in the bioactivation and neurotoxic mechanism of MPTP.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7